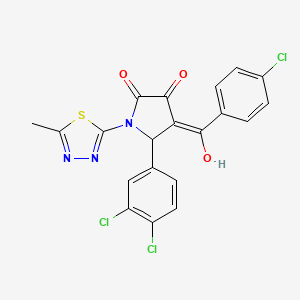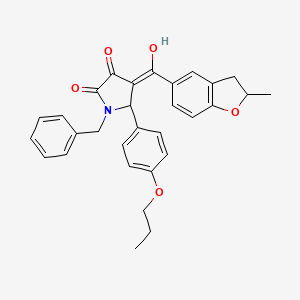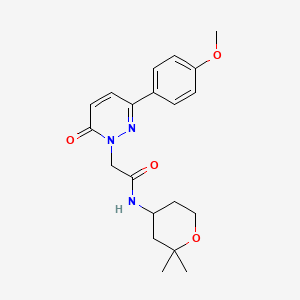
4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chlorobenzoyl, dichlorophenyl, hydroxy, and thiadiazolyl. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 5-methyl-1,3,4-thiadiazole moiety. This can be achieved by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Coupling with Chlorobenzoyl and Dichlorophenyl Groups: The thiadiazole intermediate is then coupled with 4-chlorobenzoyl chloride and 3,4-dichlorophenyl acetic acid in the presence of a base such as triethylamine. This step typically requires a solvent like dichloromethane and is carried out at low temperatures to control the reaction rate.
Cyclization and Hydroxylation: The final step involves cyclization to form the pyrrolone ring and introduction of the hydroxy group. This can be achieved through intramolecular cyclization followed by oxidation using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl and dichlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones from hydroxy groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of certain biological pathways.
Medicine
In medicinal chemistry, 4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to the modulation of various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorobenzoyl)-5-phenyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the dichlorophenyl group.
4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the methyl group on the thiadiazole ring.
Uniqueness
The uniqueness of 4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorobenzoyl and dichlorophenyl groups, along with the thiadiazole ring, provides a unique scaffold for interaction with various biological targets, potentially leading to novel therapeutic applications.
This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C20H12Cl3N3O3S |
|---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dichlorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H12Cl3N3O3S/c1-9-24-25-20(30-9)26-16(11-4-7-13(22)14(23)8-11)15(18(28)19(26)29)17(27)10-2-5-12(21)6-3-10/h2-8,16,27H,1H3/b17-15+ |
InChI Key |
ROUDLDAQFWHEMZ-BMRADRMJSA-N |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11140206.png)
![2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11140213.png)
![3-[(5Z)-5-{[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11140220.png)
![(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11140223.png)
![2-{[(2-{[(4-Methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11140234.png)
![ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B11140237.png)
![(2Z)-2-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11140245.png)

![N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11140255.png)
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11140264.png)

![(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11140272.png)
![N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-tryptophan](/img/structure/B11140277.png)
![4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11140278.png)
